molecular formula C7H5ClN2S B1601253 7-Chloro-benzothiazol-6-ylamine CAS No. 70202-00-5

7-Chloro-benzothiazol-6-ylamine

Cat. No. B1601253
CAS RN: 70202-00-5
M. Wt: 184.65 g/mol
InChI Key: VZJOLXNLUGOOQR-UHFFFAOYSA-N
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Description

7-Chloro-benzothiazol-6-ylamine is a chemical compound with the molecular formula C7H5ClN2S . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 7-Chloro-benzothiazol-6-ylamine is 1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

7-Chloro-benzothiazol-6-ylamine is a solid substance . It has a molecular weight of 184.65 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Anti-Tubercular Compounds

  • Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .
  • Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

2. Antibacterial Agents

  • Summary of Application: Benzothiazole derivatives have been synthesized and studied for their antibacterial properties . These compounds have shown a wide range of biological activities and medicinal applications .
  • Methods of Application: The synthesis, structure-activity relationship (SAR), and mechanism of action studies of benzothiazole derivatives as antibacterial agents have been reported by various research groups .
  • Results or Outcomes: Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes. The finding of these studies will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

3. Antimicrobial Agents

  • Summary of Application: Benzothiazole derivatives have been synthesized and studied for their antimicrobial properties . These compounds have shown a wide range of biological activities and medicinal applications .
  • Methods of Application: The synthesis, structure-activity relationship (SAR), and mechanism of action studies of benzothiazole derivatives as antimicrobial agents have been reported by various research groups . SAR study emphasized that the substitution of 4-chloro, 4-methoxy and 6-nitro groups on the benzothiazole moiety enhanced their antimicrobial activity .
  • Results or Outcomes: Benzothiazole derivatives displayed antimicrobial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

4. Antifungal Agents

  • Summary of Application: Benzothiazole derivatives have been synthesized and studied for their antifungal properties . These compounds have shown a wide range of biological activities and medicinal applications .
  • Methods of Application: The synthesis, structure-activity relationship (SAR), and mechanism of action studies of benzothiazole derivatives as antifungal agents have been reported by various research groups . SAR study emphasized that the substitution of 4-chloro, 4-methoxy and 6-nitro groups on the benzothiazole moiety enhanced their antifungal activity .
  • Results or Outcomes: Benzothiazole derivatives displayed antifungal activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Benzothiazole derivatives, including 7-Chloro-benzothiazol-6-ylamine, have shown significant potential in various fields, particularly in medicinal chemistry . They have been found to exhibit a wide range of biological activities, including anticancer properties . Therefore, these compounds may serve as promising leads for the development of new drugs and therapeutic agents .

Relevant Papers The search results include several papers related to 7-Chloro-benzothiazol-6-ylamine and similar benzothiazole derivatives . These papers discuss various aspects of these compounds, including their synthesis, properties, and potential applications in medicinal chemistry .

properties

IUPAC Name

7-chloro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJOLXNLUGOOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499825
Record name 7-Chloro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-benzothiazol-6-ylamine

CAS RN

70202-00-5
Record name 7-Chloro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-aminobenzothiazole (2.0 g, 13.4 mmol) in 100 mL of AcOH was added a solution of Cl2 saturated AcOH and the resulting reaction mixture was stirred for 1 h at 25° C. Reaction mixture was concentrated in vacuo, yielding a yellow solid which was dissolved in EtOAc and washed with aq. NaHCO3. Organic layer was dried over Na2SO4 and concentrated in vacuo, yielding an oil which was subjected to column chromatography (10-50% EtOAc/n-Hexane) to obtain 7.8 g (34 mmol, 80% ) of the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
EtOAc n-Hexane
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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